1-Bromohexane-1,1,2,2-d4

Beschreibung

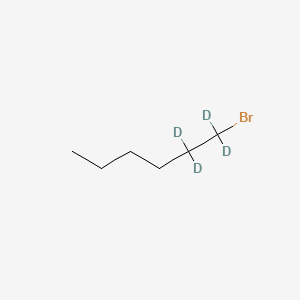

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromohexane-1,1,2,2-d4: Properties, Synthesis, and Applications

Introduction

In the landscape of modern chemical research, particularly within pharmaceutical development and mechanistic organic chemistry, stable isotope-labeled compounds are indispensable tools. 1-Bromohexane-1,1,2,2-d4, a deuterated analogue of n-hexyl bromide, represents a sophisticated reagent designed for precise scientific inquiry. The substitution of four hydrogen atoms with deuterium at the C1 and C2 positions imparts unique physicochemical properties that are leveraged to investigate reaction mechanisms, trace metabolic pathways, and serve as high-fidelity internal standards in quantitative mass spectrometry.

This guide provides a comprehensive technical overview of 1-Bromohexane-1,1,2,2-d4, moving beyond a simple datasheet to offer in-depth insights into its synthesis, analytical characterization, and critical applications. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively integrate this compound into their experimental designs.

Core Chemical Properties and Specifications

1-Bromohexane-1,1,2,2-d4 is structurally identical to its non-deuterated counterpart, with the critical exception of isotopic substitution at the two carbon atoms adjacent to the bromine atom. This seemingly minor alteration has profound implications for its behavior in chemical and biological systems.

| Property | Value | Source |

| Chemical Formula | CH₃(CH₂)₃CD₂CD₂Br | [1] |

| Molecular Weight | 169.10 g/mol | [1] |

| CAS Number | 1219802-83-1 | [1] |

| Appearance | Colorless Liquid (inferred) | [2][3] |

| Boiling Point | ~154-158 °C (expected to be similar to protio-analog) | [3] |

| Density | ~1.18 g/mL (expected to be slightly higher than protio-analog) | [3] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1] |

| Chemical Purity | Typically ≥98% | General Supplier Spec |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, chloroform) | [2][3] |

Understanding Isotopic Enrichment vs. Species Abundance

It is critical for the researcher to distinguish between isotopic enrichment and species abundance.[4]

-

Isotopic Enrichment: Reported as "atom % D," this value refers to the percentage of the labeled positions (in this case, the four C-H bonds at C1 and C2) that are occupied by a deuterium atom instead of a protium atom.[4] For a product with 98 atom % D, there is a 98% probability that any given labeled position is a C-D bond.

-

Species Abundance: This refers to the percentage of molecules that have a specific isotopic composition. For a d4 compound with 99% isotopic enrichment, the abundance of the fully deuterated d4 species is calculated as (0.99)⁴, or approximately 96.1%. The remaining molecules will consist of d3, d2, and d1 isotopologues.[4] This distinction is crucial for high-precision quantitative mass spectrometry and kinetic isotope effect studies.

Proposed Synthesis and Manufacturing Workflow

The synthesis of 1-Bromohexane-1,1,2,2-d4 requires the strategic introduction of deuterium prior to bromination. While multiple routes are conceivable, a highly efficient approach involves the catalytic deuteration of a suitable six-carbon precursor followed by a regioselective hydrobromination.

Rationale for Synthetic Strategy

A plausible and controlled synthetic pathway begins with hex-1-yne. Catalytic reduction with deuterium gas (D₂) over a Lindlar catalyst would yield cis-hex-1-ene-1,2-d2. A subsequent catalytic transfer deuteration or hydrogenation with D₂ gas can reduce the double bond to yield hexane-1,2-d4. However, a more direct route involves the catalytic deuteration of hex-1-ene. The final step is a regioselective anti-Markovnikov hydrobromination to install the bromine atom at the C1 position.

Step-by-Step Synthesis Protocol

Step 1: Catalytic Deuteration of 1-Hexene This step is designed to add two deuterium atoms across the double bond.

-

Reactor Setup: A high-pressure reaction vessel is charged with 1-hexene and a suitable solvent (e.g., ethyl acetate).

-

Catalyst Addition: A heterogeneous catalyst, such as Palladium on Carbon (Pd/C), is added to the mixture.

-

Deuteration: The vessel is purged and pressurized with high-purity deuterium gas (D₂). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until deuterium uptake ceases, indicating complete saturation of the double bond.[5][6]

-

Workup: The catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure to yield crude hexane-1,2-d2. Note: To achieve d4 labeling at the 1 and 2 positions, a precursor like hexanoic acid would need to undergo α,β-deuteration, followed by reduction of the carboxylic acid and subsequent bromination. A catalytic deuteration of 1-hexene would produce hexane-1,2-d2. A more accurate precursor for the title compound would be the reduction of ethyl hexanoate with LiAlD₄ to form hexane-1,1-d2-1-ol, followed by oxidation and subsequent α-deuteration and reduction, a multi-step process. A more direct industrial method might involve deuteration of hex-1-ene.[5][6] For the purpose of this guide, we will assume a precursor, Hexan-1-ol-1,1,2,2-d4, is available.

Step 2: Bromination of Hexan-1-ol-1,1,2,2-d4 This is a standard nucleophilic substitution reaction to convert the deuterated alcohol into the final product.

-

Reagent Preparation: A mixture of sodium bromide (NaBr) and water is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Alcohol Addition: The Hexan-1-ol-1,1,2,2-d4 is added to the flask.

-

Acid Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid (H₂SO₄) is added dropwise with vigorous stirring.[7] This generates hydrobromic acid (HBr) in situ.

-

Reflux: The mixture is heated to reflux for 1-2 hours to drive the SN2 reaction to completion.

-

Distillation & Workup: The product, 1-Bromohexane-1,1,2,2-d4, is distilled from the reaction mixture. The distillate is washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution to remove impurities.

-

Drying and Final Distillation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and subjected to a final fractional distillation to yield the purified product.[8]

Caption: Proposed synthetic workflow for 1-Bromohexane-1,1,2,2-d4.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and isotopic enrichment of 1-Bromohexane-1,1,2,2-d4.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for confirming the molecular weight and deuteration level.

-

Molecular Ion (M+): The molecular ion peak will be shifted by +4 mass units compared to the non-deuterated analog. Due to the near 50:50 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit two molecular ion peaks of almost equal intensity at m/z = 168 (for C₆H₉D₄⁷⁹Br) and m/z = 170 (for C₆H₉D₄⁸¹Br).[9]

-

Fragmentation Pattern: The fragmentation of 1-bromohexane is characterized by the loss of alkyl radicals.[10] For the d4-analog, key fragments will also show a mass shift.

-

Loss of Bromine: A prominent peak corresponding to the hexyl cation [C₆H₉D₄]⁺ will appear at m/z = 89. This is a +4 shift from the m/z = 85 peak in the non-deuterated spectrum.[10]

-

α-Cleavage: Cleavage of the C2-C3 bond is less common for primary halides.

-

Other Fragments: Fragments retaining the CD₂CD₂Br moiety will be shifted by +4 amu, while fragments from the terminal propyl group (e.g., C₃H₇⁺ at m/z=43) will remain unshifted.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the precise location of deuterium labeling.[12]

-

¹H NMR: The most telling feature will be the significant reduction or complete absence of signals in the regions corresponding to the protons at C1 and C2. In the non-deuterated spectrum, the -CH₂Br protons appear as a triplet around 3.4 ppm, and the -CH₂- at C2 appears as a multiplet around 1.85 ppm.[13] The disappearance of these signals directly validates the labeling pattern. The remaining signals for C3-C6 protons will remain largely unchanged.

-

¹³C NMR: The signals for the deuterated carbons, C1 and C2, will exhibit two key changes:

-

Splitting: Due to coupling with deuterium (spin I=1), the signals for C1 and C2 will appear as triplets (following the 2nI+1 rule, where n=2).

-

Upfield Shift: The signals will be shifted slightly upfield compared to their non-deuterated counterparts. The signals for C3-C6 will remain as singlets at their characteristic chemical shifts (approx. 31.2, 28.1, 22.7, and 14.0 ppm).[14][15]

-

-

²H (Deuterium) NMR: A deuterium NMR spectrum will show two signals corresponding to the deuterium nuclei at the C1 and C2 positions, providing direct evidence and allowing for quantification.[16]

Isotopic Purity Determination Workflow

High-Resolution Mass Spectrometry (HRMS) is the preferred method for accurately quantifying isotopic enrichment.[1][17]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).

-

HRMS Analysis: The sample is infused into an ESI-HRMS instrument (e.g., an Orbitrap) and a full scan mass spectrum is acquired with high resolving power (>60,000).

-

Data Extraction: The extracted ion chromatograms (EICs) for the molecular ions of all possible isotopologues (d4, d3, d2, d1, d0) are generated using their precise theoretical masses.[18]

-

Integration and Calculation: The peak areas for each isotopologue are integrated. The percent isotopic purity (or species abundance) is calculated as the area of the target isotopologue (d4) divided by the sum of the areas of all isotopologues, multiplied by 100.[17]

Caption: Workflow for determining isotopic purity using HRMS.

Applications in Research and Drug Development

The utility of 1-Bromohexane-1,1,2,2-d4 stems from the kinetic isotope effect (KIE) and its function as a stable isotope tracer.

Mechanistic Elucidation via the Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.[19] Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed slower when that hydrogen is replaced with deuterium. This is the foundation of the KIE.

-

α- and β-Deuterium KIEs:

-

α-effect: Deuteration at the carbon bearing the leaving group (C1) can probe the transition state of nucleophilic substitution reactions. For an SN2 reaction, a small inverse KIE (kH/kD < 1) is often observed, while for an SN1 reaction, a normal KIE (kH/kD > 1) is expected.[2][20]

-

β-effect: Deuteration at the adjacent carbon (C2) is a powerful tool for studying elimination reactions. Since the C-H bond at the β-position is broken in the rate-determining step of an E2 reaction, a significant primary KIE (kH/kD typically between 3-8) is observed.[19][21]

-

Experimental Protocol: Distinguishing SN2 vs. E2 Pathways

-

Reaction Setup: Run two parallel reactions under identical conditions (e.g., with sodium ethoxide in ethanol). One reaction uses standard 1-bromohexane, and the other uses 1-Bromohexane-1,1,2,2-d4.

-

Kinetic Monitoring: Monitor the disappearance of the starting material over time using gas chromatography (GC) or another suitable technique.

-

Rate Constant Calculation: Determine the second-order rate constants (kH for the protio-compound and kD for the deuterated compound).

-

KIE Determination: Calculate the KIE as the ratio kH/kD.

-

Interpretation: A large KIE value (e.g., > 4) provides strong evidence for an E2 mechanism, as it indicates the β-C-H(D) bond is being broken in the rate-limiting step. A KIE value near 1 would suggest an SN2 pathway is dominant.

-

Caption: Energy profile illustrating the kinetic isotope effect.

Metabolic Pathway Tracing

In drug discovery, understanding how a molecule is metabolized is crucial. The hexyl group is a common lipophilic moiety in drug candidates. Its metabolism often involves oxidation by Cytochrome P450 (CYP) enzymes.[22]

1-Bromohexane-1,1,2,2-d4 can be used as a heavy-labeled substrate in metabolic studies. By incubating the compound with liver microsomes or other metabolic systems, researchers can use LC-MS to identify metabolites. The resulting hydroxylated or further oxidized products will retain the +4 mass shift, making them easily distinguishable from endogenous background ions and confirming their origin from the parent compound. This allows for the unambiguous identification of metabolic "soft spots" on the alkyl chain.[23][24]

Handling, Storage, and Safety

-

Handling: 1-Bromohexane-1,1,2,2-d4 should be handled in a well-ventilated fume hood. It is a flammable liquid and an irritant.[3][21] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is required.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, away from ignition sources.[1] It is stable under recommended storage conditions, but re-analysis of chemical purity is advised after extended periods.[1]

Conclusion

1-Bromohexane-1,1,2,2-d4 is more than a mere chemical reagent; it is a precision instrument for molecular-level investigation. Its strategic deuterium labeling provides a powerful, non-invasive probe for dissecting complex reaction mechanisms and metabolic pathways. By understanding its synthesis, analytical signatures, and the principles behind its application, researchers can confidently deploy this compound to generate high-quality, unambiguous data, thereby accelerating progress in both fundamental chemistry and applied drug discovery.

References

-

Ko, E. C. F., & Leffek, K. T. (1972). Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide. Canadian Journal of Chemistry, 50(7), 986-991. [Link][20]

-

Singh, S. K., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1081-1088. [Link][1][17]

-

Li, Q., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link][16]

-

Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(5), 834-841. [Link][18]

-

Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link][19]

-

Matsuzaki, I., & Burwell, R. L. (1963). REACTION BETWEEN 1-HEXENE AND HYDROGEN AND DEUTERIUM ON COPPER—CHROMIUM OXIDE CATALYST. The Journal of Physical Chemistry, 67(3), 562-568. [Link][5]

-

OSTI.GOV. (1963). Reaction Between 1-Hexene and Hydrogen and Deuterium on Copper-Chromium Oxide Catalyst. [Link][6]

-

Chemistry LibreTexts. (2023). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link][21]

-

Uttry, A., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society, 143(29), 11046–11052. [Link][25]

-

Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination). [Link][26]

-

Filo. (2025). count for the peaks in the mass spectrum of the 1-bromohexane. [Link][10]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][27]

-

Marquette University. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. [Link][28]

-

Clark, J. R., et al. (2023). Highly selective catalytic transfer hydrodeuteration of cyclic alkenes. PMC, National Institutes of Health. [Link][29]

-

Troll, T. (2006). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 21: Three Carbon-Heteroatom Bonds: Aldehydes, Ketenes, Acetals, etc.[Link][30]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link][9]

-

OSTI.GOV. (2022). Unraveling 1-Hexene Hydrogenation over Dilute Pd-in-Au Alloys. [Link][31]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

YouTube. (2014). Synthesis of a Bromoalkane (n-Bromopropane). [Link][7]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][12]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][15]

-

Smith, P. F., et al. (1998). Metabolic and dispositional fate of 1,2-dibromo-2,4-dicyanobutane in the male fischer 344 Rat. Drug Metabolism and Disposition, 26(5), 442-449. [Link][23]

-

Garner, C. E., et al. (2007). Proposed metabolism of 1-Bromopropane (1-BP) in male F344 rats. ResearchGate. [Link][22]

-

Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(16), 7383–7399. [Link][24]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]

- 4. isotope.com [isotope.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reaction Between 1-Hexene and Hydrogen and Deuterium on Copper-Chromium Oxide Catalyst (Journal Article) | OSTI.GOV [osti.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. 1-Bromohexane | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Bromohexane(111-25-1) 13C NMR spectrum [chemicalbook.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Metabolic and dispositional fate of 1,2-dibromo-2,4-dicyanobutane in the male fischer 344 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Dibromoalkane synthesis by dibromination [organic-chemistry.org]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. epublications.marquette.edu [epublications.marquette.edu]

- 29. Highly selective catalytic transfer hydrodeuteration of cyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Thieme E-Books & E-Journals [thieme-connect.de]

- 31. osti.gov [osti.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 1-Bromohexane-1,1,2,2-d4

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 1-Bromohexane-1,1,2,2-d4, a valuable isotopically labeled compound for various research applications, including metabolic studies and as an internal standard in mass spectrometry. The described methodology focuses on achieving high isotopic purity through a multi-step synthesis starting from a commercially available deuterated precursor. This document details the rationale behind the chosen synthetic strategy, provides step-by-step experimental protocols, and outlines the analytical techniques for the rigorous determination of isotopic enrichment. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Deuterium-Labeled Compounds

Deuterium-labeled compounds are indispensable tools in modern scientific research, particularly in the pharmaceutical and life sciences sectors.[1][2] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a subtle but significant change in the mass of a molecule without altering its fundamental chemical properties. This mass difference is readily detectable by mass spectrometry (MS), making deuterated compounds excellent internal standards for quantitative analyses.[2] Furthermore, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration.[3] This property is exploited in drug development to enhance the pharmacokinetic profiles of drug candidates.[1]

1-Bromohexane-1,1,2,2-d4 is a versatile building block in organic synthesis. The bromine atom allows for a variety of subsequent chemical transformations, such as Grignard reagent formation or nucleophilic substitution, to introduce the deuterated hexyl chain into more complex molecules.[4][5][6] The specific placement of four deuterium atoms at the C1 and C2 positions provides a distinct mass shift, making it a highly effective tracer in metabolic studies and a reliable internal standard for the quantification of hexane-containing analytes.

This guide presents a scientifically sound and reproducible approach to the synthesis of 1-Bromohexane-1,1,2,2-d4, emphasizing the critical aspects of achieving high isotopic purity and its subsequent verification.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of 1-Bromohexane-1,1,2,2-d4 is strategically designed in a multi-step sequence to ensure the precise and efficient incorporation of deuterium at the desired positions. A retrosynthetic analysis points towards a deuterated carboxylic acid as a key intermediate, which can then be converted to the target alkyl bromide.

Retrosynthetic Analysis

The target molecule, 1-Bromohexane-1,1,2,2-d4, can be conceptually disconnected at the C-Br bond. This leads to a deuterated hexyl radical or a corresponding carbocation, which can be traced back to a deuterated alcohol. The alcohol, in turn, can be derived from the reduction of a deuterated carboxylic acid, specifically Hexanoic-1,1,2,2-d4 acid. This carboxylic acid is the ideal starting point as it allows for the introduction of the deuterium labels early in the synthesis, which can be carried through the subsequent steps. While the direct synthesis of Hexanoic-1,1,2,2-d4 acid is possible, a more practical approach involves starting from a commercially available, heavily deuterated precursor like Hexanoic-d11 acid.[7][8][9] Although this starting material is fully deuterated, it provides a reliable source of the deuterated carbon chain. The synthesis will then focus on the selective replacement of the carboxylic acid group with a bromine atom.

Proposed Synthetic Pathway

The chosen synthetic pathway involves two key transformations:

-

Reduction of Deuterated Hexanoic Acid to Deuterated 1-Hexanol: The carboxylic acid functionality of Hexanoic-d11 acid is reduced to a primary alcohol. This is a standard transformation in organic synthesis, and a variety of reducing agents can be employed.

-

Conversion of Deuterated 1-Hexanol to 1-Bromohexane-1,1,2,2-d4: The hydroxyl group of the deuterated 1-hexanol is then substituted with a bromine atom to yield the final product.

This pathway is advantageous because it utilizes a readily available deuterated starting material and employs well-established and high-yielding reactions.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 1-Bromohexane-1,1,2,2-d4.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1-Bromohexane-1,1,2,2-d4.

Materials and Methods

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used where specified. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Starting Material:

-

Hexanoic-d11 acid (Isotopic Purity: ≥98 atom % D)[8]

Reagents:

-

Lithium aluminum deuteride (LiAlD4)

-

Phosphorus tribromide (PBr3)

-

Anhydrous diethyl ether

-

Deuterium oxide (D2O)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

Step 1: Reduction of Hexanoic-d11 acid to 1-Hexanol-d13

Rationale: Lithium aluminum deuteride (LiAlD4) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The use of the deuterated form of the reagent ensures that the hydroxyl proton is also a deuterium atom, maximizing the isotopic purity of the intermediate alcohol.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlD4 (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Hexanoic-d11 acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlD4 suspension via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

-

Carefully quench the reaction by the dropwise addition of D2O at 0 °C.

-

Add 15% aqueous sodium hydroxide solution, followed by more D2O, until a granular precipitate is formed.

-

Filter the mixture and wash the precipitate with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 1-Hexanol-d13 as a colorless liquid.

Step 2: Synthesis of 1-Bromohexane-1,1,2,2-d4 from 1-Hexanol-d13

Rationale: Phosphorus tribromide (PBr3) is a classic and effective reagent for the conversion of primary alcohols to alkyl bromides.[10] The reaction proceeds via an SN2 mechanism, which is generally clean and high-yielding for primary alcohols.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 1-Hexanol-d13 obtained from the previous step.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add PBr3 (0.4 equivalents) dropwise with vigorous stirring.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain 1-Bromohexane-1,1,2,2-d4 as a colorless liquid.

Isotopic Purity Analysis: A Self-Validating System

The determination of isotopic purity is a critical step to validate the success of the synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and self-validating assessment of the final product.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the structure of a molecule and can be used to assess the level of deuterium incorporation.[11] In ¹H NMR, the absence of signals at the C1 and C2 positions, which would normally appear as multiplets in the spectrum of unlabeled 1-bromohexane, indicates successful deuteration. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence at the expected positions. Quantitative NMR (qNMR) can provide a precise measurement of isotopic enrichment.[13][14]

Expected Results:

-

¹H NMR: The spectrum should show signals corresponding to the protons on C3, C4, C5, and C6 of the hexyl chain. The signals for the protons on C1 and C2 should be absent or significantly diminished.

-

²H NMR: The spectrum should show signals corresponding to the deuterium atoms at the C1 and C2 positions.

Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the synthesized compound, allowing for the confirmation of deuterium incorporation.[15][16] The isotopic distribution pattern in the mass spectrum can be compared to the theoretical distribution for the desired deuterated compound to calculate the isotopic enrichment.[15][17]

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the mass of 1-Bromohexane-1,1,2,2-d4. The isotopic distribution of the molecular ion cluster will be different from that of the unlabeled compound, and this difference can be used to quantify the isotopic purity.

Data Presentation

| Analytical Technique | Parameter Measured | Expected Outcome for 1-Bromohexane-1,1,2,2-d4 |

| ¹H NMR | Proton signals at C1 and C2 | Absence or >98% reduction in signal intensity |

| ²H NMR | Deuterium signals at C1 and C2 | Presence of signals confirming D incorporation |

| Mass Spectrometry | Molecular Ion Peak (M+) | m/z corresponding to C6H9D4Br |

| Mass Spectrometry | Isotopic Enrichment | >98% |

Visualization of the Analytical Workflow

Caption: Analytical workflow for isotopic purity verification.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of 1-Bromohexane-1,1,2,2-d4 with high isotopic purity. The methodology leverages a commercially available deuterated starting material and employs well-understood chemical transformations. The emphasis on a rigorous analytical workflow, combining both NMR and MS techniques, ensures the production of a high-quality, well-characterized isotopically labeled compound suitable for demanding research applications in drug metabolism, pharmacokinetics, and as an internal standard for quantitative analysis. The principles and protocols outlined herein provide a solid foundation for researchers and scientists working in the field of isotopic labeling and organic synthesis.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.[Link]

-

Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. PubMed.[Link]

-

Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. National Institutes of Health.[Link]

-

Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source. ACS Publications.[Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.[Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate.[Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn.[Link]

-

Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. RSC Publishing.[Link]

-

Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. National Institutes of Health.[Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.[Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications.[Link]

-

Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. ResearchGate.[Link]

-

What Is Isotope Dilution Mass Spectrometry? YouTube.[Link]

-

Practical approaches to labelling terminal alkynes with deuterium. National Institutes of Health.[Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.[Link]

-

Ir‐cat. transfer deuteration of alkenes and an alkyne. ResearchGate.[Link]

-

The Hunsdiecker and Related Reactions. ResearchGate.[Link]

-

1-BROMOHEXANE. Ataman Kimya.[Link]

-

1-Bromohexane. Wikipedia.[Link]

-

Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). YouTube.[Link]

-

Hunsdiecker reaction. Wikipedia.[Link]

-

1-BROMOHEXANE. Ataman Kimya A.Ş.[Link]

-

Preparation of 1-bromohexane (n-bromohexane). PrepChem.com.[Link]

-

Decarboxylation. Organic Chemistry Portal.[Link]

-

Decarboxylative Halogenation of Organic Compounds. National Institutes of Health.[Link]

-

The Hunsdiecker‐Borodin reaction. ResearchGate.[Link]

-

A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. PubMed.[Link]

-

9.5: Reduction of Alkynes. Chemistry LibreTexts.[Link]

-

Reduction of Alkynes. Lumen Learning.[Link]

-

Deuterium isotope exchange between carboxylic acids and hydrogen. AIP Publishing.[Link]

-

A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing.[Link]

-

A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing.[Link]

Sources

- 1. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. atamankimya.com [atamankimya.com]

- 5. 1-Bromohexane - Wikipedia [en.wikipedia.org]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. isotope.com [isotope.com]

- 8. 己酸-d11 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. prepchem.com [prepchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. isotope.com [isotope.com]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Physical properties of 1-Bromohexane-1,1,2,2-d4

An In-Depth Technical Guide to the Physical Properties of 1-Bromohexane-1,1,2,2-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, spectroscopic, and safety properties of 1-Bromohexane-1,1,2,2-d4. As a deuterated analog of 1-bromohexane, this compound is of significant interest in metabolic studies, as a tracer, or as an internal standard in mass spectrometry-based analyses. Understanding its fundamental properties is critical for its effective application in experimental design and drug development workflows.

Core Physicochemical Properties

1-Bromohexane-1,1,2,2-d4 is a colorless liquid.[1][2] The introduction of four deuterium atoms at the C1 and C2 positions results in a predictable increase in molecular weight compared to its non-deuterated counterpart. While properties like boiling point, melting point, density, and refractive index have not been empirically published for the deuterated species, they are expected to be nearly identical to those of standard 1-bromohexane. The substitution of hydrogen with deuterium, a heavier isotope, typically has a negligible effect on these macroscopic physical properties.

The compound is stable under recommended storage conditions (room temperature) but should be re-analyzed for chemical purity after extended periods, such as three years.[3]

Table 1: Summary of Key Physical Properties

| Property | Value (1-Bromohexane-1,1,2,2-d4) | Value (1-Bromohexane, for reference) |

| Molecular Formula | C₆H₉D₄Br | C₆H₁₃Br[2][4][5] |

| Molecular Weight | 169.10 g/mol [3] | 165.07 g/mol [6][7] |

| CAS Number | 1219802-83-1[3] | 111-25-1[2][4] |

| Appearance | Colorless Liquid[1] | Colorless to pale yellow liquid[2][4] |

| Boiling Point | Not published; expected to be ~154-158 °C | 154-158 °C[2][5][8][9] |

| Melting Point | Not published; expected to be ~ -85 °C | -85 °C[5][8][9] |

| Density | Not published; expected to be ~1.176 g/mL | 1.176 g/mL at 25 °C[2][5][8][9] |

| Refractive Index | Not published; expected to be ~1.448 | n20/D 1.448[2][5][8][9] |

| Solubility | Not published; expected to be similar to 1-bromohexane | Immiscible with water; soluble in organic solvents like alcohol and ether.[2][4][5][8] |

Structural and Spectroscopic Characterization

The primary value of a deuterated compound lies in its distinct spectroscopic signature. Standard analytical techniques are used not only to confirm the compound's identity but, crucially, to verify the location and extent of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the precise location of deuterium atoms. The absence of proton signals at specific chemical shifts and the unique coupling patterns in the carbon spectrum provide a robust validation system.

-

¹H NMR Spectroscopy: In contrast to standard 1-bromohexane, the ¹H NMR spectrum of 1-Bromohexane-1,1,2,2-d4 will be characterized by the complete absence of signals corresponding to the protons on the C1 and C2 carbons. The signal for the C1 methylene group (α to the bromine) typically appears around 3.4 ppm, and the C2 methylene group appears around 1.85 ppm in the unlabeled compound.[10] Their absence is the primary evidence of successful deuteration at these positions. The remaining signals for the C3-C6 protons will be present with their expected chemical shifts and multiplicities.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation. The signals for the deuterated carbons (C1 and C2) will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I = 1). This C-D coupling is a hallmark of deuteration and allows for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of the compound.

-

Molecular Ion Peak: The electron ionization mass spectrum will show a pair of molecular ion peaks (M⁺) that is 4 mass units higher than that of unlabeled 1-bromohexane. Due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), the spectrum will display peaks at m/z 169 (C₆H₉D₄⁷⁹Br)⁺ and m/z 171 (C₆H₉D₄⁸¹Br)⁺ .

-

Fragmentation Analysis: The fragmentation pattern provides definitive structural proof. A key fragment in the unlabeled compound is observed at m/z 85, corresponding to the loss of the bromine radical to form the hexyl cation ([C₆H₁₃]⁺).[11] For the d4-labeled compound, this fragment will be observed at m/z 89 , corresponding to the deuterated hexyl cation ([C₆H₅D₄]⁺). This mass shift is a critical piece of evidence confirming the label is intact on the carbon skeleton.

Caption: Key mass fragmentation difference upon loss of bromine.

Thermal and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel. 1-Bromohexane-1,1,2,2-d4 is classified as a flammable liquid and requires appropriate precautions.[1][3]

Table 2: Thermal and Safety Properties

| Property | Value | Source |

| Flash Point | 57 °C (135 °F) - closed cup | [1] |

| Auto-ignition Temperature | 215 °C (419 °F) | [1] |

| Hazard Classifications | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2) | [6] |

| Storage | Store at room temperature in a dry, well-ventilated place away from heat and ignition sources. | [3] |

| Hazardous Decomposition | Carbon oxides, hydrogen bromide gas under fire conditions. | [1] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][6]

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[1][6]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[1][6]

-

Skin Contact: Take off contaminated clothing immediately. Wash skin with soap and plenty of water. Consult a physician if irritation persists.[1][6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[6]

Experimental Protocols

The following protocols outline standard procedures for the characterization and validation of 1-Bromohexane-1,1,2,2-d4.

Caption: A typical workflow for the analytical characterization of the compound.

Protocol 1: NMR Sample Preparation and Analysis

-

Objective: To confirm isotopic labeling position and purity.

-

Materials: 1-Bromohexane-1,1,2,2-d4, Deuterated Chloroform (CDCl₃) with 0.03% TMS, 5 mm NMR tube, Pasteur pipette.

-

Procedure:

-

Place 5-10 mg of 1-Bromohexane-1,1,2,2-d4 into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio for the non-deuterated positions.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Validation:

-

Confirm the absence of proton signals at ~3.4 ppm and ~1.85 ppm.

-

Confirm the presence of triplet patterns for the carbon signals of C1 and C2 in the ¹³C spectrum.

-

Protocol 2: GC-MS Analysis for Identity and Purity

-

Objective: To confirm molecular weight, isotopic enrichment, and chemical purity.

-

Materials: 1-Bromohexane-1,1,2,2-d4, Hexane (or other suitable volatile solvent, HPLC grade), GC vial with septum cap.

-

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in hexane.

-

Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms or equivalent).

-

Use a temperature program appropriate for separating hexane and the analyte (e.g., initial temp 50°C, ramp to 250°C).

-

Acquire mass spectra in electron ionization (EI) mode, scanning a mass range from m/z 40 to 200.

-

-

Validation:

-

Confirm the retention time is consistent with a C6 bromoalkane.

-

Verify the presence of the molecular ion pair at m/z 169/171.

-

Check for the key fragment at m/z 89.

-

Integrate the total ion chromatogram to assess chemical purity.

-

References

-

Ataman Kimya. (n.d.). 1-BROMOHEXANE. Retrieved from [Link]

-

Ataman Kimya A.Ş. (n.d.). 1-BROMOHEXANE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-BROMOHEXANE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromohexane. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-BROMOHEXANE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromohexane-1,1,2,2-d4. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Filo. (2025). count for the peaks in the mass spectrum of the 1-bromohexane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-bromohexane (n-bromohexane). Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 1-Bromohexane. Retrieved from [Link]

-

Palchem. (2011). 1-BROMOHEXANE Technical Data Sheet. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromohexane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexane, 1-bromo- (CAS 111-25-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hexane, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1-Bromohexane - Wikipedia [en.wikipedia.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. atamankimya.com [atamankimya.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 1-Bromohexane | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromohexane | 111-25-1 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. 1-Bromohexane(111-25-1) 1H NMR [m.chemicalbook.com]

- 11. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

Section 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 1-Bromohexane-1,1,2,2-d4 in the Laboratory

Abstract: This technical guide provides a comprehensive framework for the safe handling, use, and disposal of 1-Bromohexane-1,1,2,2-d4 in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to instill a deep understanding of the material's properties and associated risks. By integrating principles of risk mitigation, detailed protocols, and emergency preparedness, this guide serves as an essential resource for ensuring both personnel safety and the isotopic integrity of the compound throughout experimental workflows.

1-Bromohexane-1,1,2,2-d4 is a deuterated analog of 1-bromohexane, where four hydrogen atoms on the first and second carbon atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in pharmaceutical research for studying metabolic pathways and reaction mechanisms, often leveraging the kinetic isotope effect.[1] While its chemical reactivity is largely similar to its non-deuterated counterpart, its safe handling requires adherence to protocols that account for its specific physical hazards and the need to maintain isotopic purity.[1]

For all practical safety considerations, the hazard profile of 1-Bromohexane-1,1,2,2-d4 should be considered identical to that of 1-Bromohexane.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| Chemical Name | 1-Bromohexane-1,1,2,2-d4 | [2] |

| Synonym(s) | n-Hexyl Bromide-d4 | [3] |

| CAS Number | 1219802-83-1 | [3][4] |

| Molecular Formula | CH₃(CH₂)₃CD₂CD₂Br | [3] |

| Molecular Weight | ~169.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 154 - 158 °C (309 - 316 °F) | [4][5] |

| Melting Point | -85 °C (-121 °F) | [4][5] |

| Flash Point | 57 °C (135 °F) | [4] |

| Density | 1.176 g/mL at 25 °C | [4][6] |

| Water Solubility | 26 mg/L (immiscible) | [4][6] |

| Vapor Density | 5.7 (Air = 1) | [4] |

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 1-Bromohexane-1,1,2,2-d4 is the foundation of its safe use. The compound is classified as a flammable liquid and causes significant irritation.[4][7][8]

-

H226: Flammable liquid and vapour. The flash point of 57°C indicates that this material does not require an open flame for ignition; hot surfaces, sparks, or static discharge can provide sufficient energy.[4][9] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[4][9]

-

H315: Causes skin irritation. Prolonged or repeated contact with the skin can cause redness, itching, and discomfort.[4][7][8] The material may be harmful if absorbed through the skin.[4]

-

H319: Causes serious eye irritation. Direct contact with the eyes will cause significant irritation and potential damage.[4][7][8]

-

H335: May cause respiratory irritation. Inhalation of vapors or mists can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][7] High vapor concentrations may cause headaches, dizziness, and nausea.[9]

Special Considerations for a Deuterated Compound

While deuteration does not alter the fundamental chemical hazards, it introduces a critical parameter for scientific application: isotopic purity.[1] Many deuterated compounds are hygroscopic and susceptible to H/D (Hydrogen/Deuterium) exchange with atmospheric moisture.[1] Therefore, handling procedures must not only ensure safety but also protect the compound from isotopic dilution, which could compromise experimental results. When isotopic purity is paramount, handling under an inert atmosphere (e.g., argon or dry nitrogen) is essential.[1]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls, is essential for mitigating the identified risks.

Engineering Controls

Engineering controls are the primary line of defense and should always be prioritized over personal protective equipment.[10]

-

Chemical Fume Hood: All handling of 1-Bromohexane-1,1,2,2-d4, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[1][10] This is critical to prevent the inhalation of vapors.[10]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[9]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[9]

Personal Protective Equipment (PPE)

PPE is a crucial secondary defense mechanism. The following must be worn at all times when handling the compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[4][7] | Protects against splashes and vapors, preventing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Viton®, nitrile gloves for short-duration tasks). | Prevents skin contact and irritation.[7] Always inspect gloves before use and use proper removal technique.[7] |

| Body Protection | Lab coat.[1] For larger quantities, flame-retardant, anti-static clothing is recommended.[7] | Protects skin and clothing from contamination. |

Administrative Controls and Best Practices

-

Access Control: Limit access to areas where the chemical is stored and used to authorized personnel only.

-

Quantity Minimization: Use the smallest quantity of the chemical necessary for the experiment.

-

Ignition Source Control: Keep the compound away from all sources of ignition, including open flames, hot plates, sparks, and static discharge.[4] Use only non-sparking tools when handling.[9]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[7][11]

Storage and Transport

-

Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][9]

-

Container: Keep the container tightly closed to prevent the escape of vapors and potential isotopic dilution.

-

Incompatibilities: Store separately from strong oxidizing agents and strong bases.[6][9]

Section 4: Standard Operating Procedure (SOP) Workflow

This section outlines a self-validating protocol for the transfer and use of 1-Bromohexane-1,1,2,2-d4 in a typical reaction setup.

Detailed Protocol: Transfer for Reaction Setup

-

Preparation:

-

Verify the chemical fume hood has a current inspection sticker and is functioning correctly.

-

Don all required PPE (safety goggles, lab coat, appropriate gloves).

-

Clear the fume hood of all unnecessary equipment and potential ignition sources.

-

Assemble all necessary glassware and have it clean and dry.

-

-

Compound Retrieval:

-

Transport the sealed container of 1-Bromohexane-1,1,2,2-d4 from the storage location to the fume hood in a secondary containment carrier.

-

-

Inert Atmosphere Transfer (if isotopic purity is critical):

-

Place the sealed bottle inside the fume hood.

-

If the reaction is moisture-sensitive, flush the reaction vessel with an inert gas (e.g., Argon).

-

Carefully unseal the bottle.

-

Using a clean, dry syringe, pierce the septum and draw the required volume of liquid.

-

Dispense the liquid into the reaction vessel.

-

-

Standard Transfer:

-

If an inert atmosphere is not required, unseal the bottle and carefully pour the required amount into a graduated cylinder or directly into the reaction vessel.

-

-

Post-Transfer:

-

Securely recap the source bottle immediately.

-

Wipe the exterior of the bottle with a damp cloth if necessary, ensuring the cloth is disposed of as hazardous waste.

-

Return the source bottle to its designated storage location.

-

-

Cleanup:

-

Rinse any contaminated reusable glassware (e.g., graduated cylinder) with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinse as halogenated organic waste.

-

Dispose of all contaminated disposable materials (e.g., syringe, paper towels) in the designated halogenated waste container.

-

Visualization of the Handling Workflow

Caption: General workflow for handling 1-Bromohexane-1,1,2,2-d4.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

-

In Case of a Spill:

-

Alert personnel in the immediate area and evacuate if necessary.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

-

Collect the contaminated material into a suitable, closed container for hazardous waste disposal.[4] Do not let the product enter drains.[4]

-

-

In Case of Fire:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

-

General Advice: In all cases of exposure, show the Safety Data Sheet (SDS) to the attending physician.[4][11]

-

Section 6: Waste Disposal

Proper waste segregation is a legal requirement and a cornerstone of laboratory safety and environmental responsibility.

1-Bromohexane-1,1,2,2-d4 is a halogenated organic compound .[12][13] As such, it must not be mixed with non-halogenated organic waste.[14] Disposal costs for halogenated waste are significantly higher, and the treatment methods are different.[13][14]

-

Waste Collection: All waste containing this compound (including contaminated solids like paper towels and gloves, and rinse solvents) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[12][15]

-

Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[14][15]

-

Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]

Visualization of Waste Segregation Logic

Caption: Decision workflow for proper chemical waste segregation.

References

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Ataman Kimya A.Ş. 1-BROMOHEXANE.

- Ataman Kimya. 1-BROMOHEXANE.

- Unknown. Hazardous Waste Segregation.

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

- Cornell EHS. (n.d.). 7.2 Organic Solvents.

- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

- C/D/N Isotopes Inc. (2015). Safety Data Sheet - 1-Bromohexane-1,1,2,2-d4.

- Ataman Kimya. 1-BROMOHEXANE.

- CDH Fine Chemical. (n.d.). 1-Bromo Hexane CAS No 111-25-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Temple University. Halogenated Solvents in Laboratories.

- PubChem. 1-Bromohexane-1,1,2,2-d4.

- PubChem. 1-Bromohexane.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromohexane.

- Ataman Kimya. 1-BROMOHEXANE.

- Wikipedia. 1-Bromohexane.

- C/D/N Isotopes Inc. 1-Bromohexane-1,1,2,2-d4.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-Bromohexane.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs.

- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

- Duke University. Laboratory Safety Manual.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Bromohexane-1,1,2,2-d4 | C6H13Br | CID 131701126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ataman-chemicals.com [ataman-chemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 1-Bromohexane | C6H13Br | CID 8101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atamankimya.com [atamankimya.com]

- 12. bucknell.edu [bucknell.edu]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. 7.2 Organic Solvents [ehs.cornell.edu]

- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]

A Technical Guide to 1-Bromohexane-1,1,2,2-d4: Synthesis, Analysis, and Applications in Drug Development

This guide provides an in-depth technical overview of 1-Bromohexane-1,1,2,2-d4, a deuterated isotopologue of 1-bromohexane. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, analytical characterization, commercial availability, and critical applications of this stable isotope-labeled compound. We will explore the scientific rationale behind its use as an internal standard and a tool in metabolic research, providing field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of Deuterium Labeling

In the landscape of modern drug discovery, understanding a compound's metabolic fate is paramount. The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful technique to elucidate metabolic pathways, improve pharmacokinetic profiles, and enhance the accuracy of quantitative bioanalysis. 1-Bromohexane-1,1,2,2-d4 (CAS No. 1219802-83-1) is a valuable tool in this context.

The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic cleavage at the deuterated position, a phenomenon known as the Kinetic Isotope Effect (KIE) . By strategically placing deuterium atoms at known sites of metabolism, researchers can create drug analogues with improved metabolic stability and potentially longer half-lives.[1] Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for mass spectrometry-based quantification, as they co-elute with the analyte but are easily distinguishable by their mass-to-charge ratio (m/z).[1][2]

This guide focuses on 1-Bromohexane-1,1,2,2-d4, a versatile alkylating agent and building block where deuterium labeling at the C1 and C2 positions provides a metabolically stabilized handle and a distinct mass signature for analytical applications.

Commercial Availability & Physicochemical Properties

1-Bromohexane-1,1,2,2-d4 is commercially available from specialized suppliers of isotopically labeled compounds. Its procurement is essential for researchers who require a reliable and well-characterized source for their studies.

| Property | Value | Source |

| Chemical Name | 1-Bromohexane-1,1,2,2-d4 | - |

| Synonyms | n-Hexyl-1,1,2,2-d4 Bromide | - |

| CAS Number | 1219802-83-1 | [3] |

| Molecular Formula | CH₃(CH₂)₃CD₂CD₂Br | - |

| Molecular Weight | 169.10 g/mol | [3] |

| Isotopic Purity | Typically ≥98 atom % D | - |

| Appearance | Colorless liquid | - |

| Boiling Point | ~154-158 °C (for unlabeled) | - |

| Storage | Store at room temperature | - |

Table 1: Key Physicochemical Properties and Commercial Information.

Prominent Suppliers:

These suppliers typically provide a Certificate of Analysis detailing the isotopic enrichment and chemical purity of the lot. For quantitative applications, it is crucial to verify these parameters.

Synthesis and Characterization

A robust and verifiable synthetic route is critical to ensuring the purity and structural integrity of 1-Bromohexane-1,1,2,2-d4. While multiple pathways are conceivable, a common and logical approach involves the preparation of a deuterated alcohol precursor followed by bromination.

Proposed Synthetic Pathway

The synthesis can be achieved via a two-step process starting from a commercially available hexanoic acid ester, such as ethyl hexanoate.

Diagram 1: Proposed Synthesis Route for 1-Bromohexane-1,1,2,2-d4.

Causality Behind Experimental Choices:

-

α,α'-Deuteration of Ester: The protons on the carbon alpha to a carbonyl group are acidic and can be exchanged for deuterium under acidic or basic conditions. Using a catalyst like p-toluenesulfonic acid (pTSA) in heavy water (D₂O) provides an efficient and cost-effective method for this exchange.[5] This step selectively introduces two deuterium atoms at the C2 position.

-

Reduction with Lithium Aluminum Deuteride (LiAlD₄): To introduce deuterium at the C1 position, a deuterated reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces esters to primary alcohols.[6][7] By using its deuterated analogue, lithium aluminum deuteride (LiAlD₄), the ester is reduced, and two deuterium atoms are installed at the C1 position, yielding the desired 1-Hexanol-1,1,2,2-d₄.

-

Bromination of Primary Alcohol: The conversion of a primary alcohol to an alkyl bromide is a standard transformation in organic synthesis. Reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids provide reliable methods for this conversion, proceeding typically via an Sₙ2 mechanism.

Analytical Quality Control

Confirming the identity, chemical purity, and isotopic enrichment of the final product is a critical self-validating step.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the position and extent of deuteration.

-

¹H NMR: The most obvious change will be the complete absence of signals corresponding to the methylene protons at the C1 (~3.4 ppm) and C2 (~1.85 ppm) positions. The signal for the C3 methylene protons (~1.43 ppm) will appear as a triplet, as the adjacent C2 group now has two deuteriums (spin I=1), which do not cause the same splitting pattern as protons.

-

¹³C NMR: The signals for the deuterated carbons (C1 and C2) will be significantly affected. They will appear as triplets due to one-bond C-D coupling and will be shifted slightly upfield. The signal for C3 will also be affected by a smaller two-bond isotope shift.[8]

-

²H (Deuterium) NMR: This technique will show two distinct signals, confirming the presence of deuterium at two different chemical environments (C1 and C2).

| Carbon Position | Expected ¹³C Shift (ppm) (unlabeled) | Predicted ¹³C Shift (ppm) (labeled) | Predicted Multiplicity |

| C1 | ~33.7 | Shifted upfield | Triplet (¹J_CD) |

| C2 | ~31.4 | Shifted upfield | Triplet (¹J_CD) |

| C3 | ~28.0 | Slightly shifted upfield | Singlet |

| C4 | ~22.6 | Unchanged | Singlet |

| C5 | ~31.3 | Unchanged | Singlet |

| C6 | ~14.0 | Unchanged | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromohexane-1,1,2,2-d4 (proton-decoupled).

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and assess chemical purity.

-

Molecular Ion: The electron ionization (EI) mass spectrum will show a molecular ion peak cluster at m/z 169 and 171, corresponding to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a 4-dalton shift from the unlabeled compound (m/z 165/167).

-

Fragmentation: The fragmentation pattern will differ from the unlabeled standard. A key fragment in the unlabeled compound is the loss of the bromine atom to give a hexyl cation at m/z 85. For the deuterated compound, this fragment will appear at m/z 89. The loss of an ethyl group ([M-29]⁺) will be less favorable from the deuterated end.

Diagram 2: Key Mass Spectrometry Fragmentation Pathway.

Core Applications in Drug Development

The primary applications of 1-Bromohexane-1,1,2,2-d4 stem from its identity as a stable isotope-labeled analogue of a common alkylating agent.

Internal Standard for Quantitative Bioanalysis

This is the most widespread application. In pharmacokinetic studies, drug concentrations in biological matrices (e.g., plasma, urine) must be measured accurately. 1-Bromohexane or molecules containing a hexyl moiety can be quantified using GC-MS or LC-MS.[2]

Why it is Trustworthy: An ideal internal standard should have nearly identical chemical and physical properties to the analyte but a different mass.[9] 1-Bromohexane-1,1,2,2-d4 fulfills this perfectly. It co-elutes with the unlabeled analyte during chromatography and experiences the same extraction recovery and ionization suppression/enhancement effects. However, it is easily resolved by the mass spectrometer, allowing for precise ratiometric quantification that corrects for experimental variability.[1][2]

Experimental Protocol: Quantification of 1-Bromohexane in a Matrix using GC-MS

-

Preparation of Calibration Standards:

-

Prepare a stock solution of unlabeled 1-bromohexane (analyte) in methanol.

-

Prepare a stock solution of 1-Bromohexane-1,1,2,2-d4 (internal standard, IS) in methanol at a fixed concentration (e.g., 100 ng/mL).

-

Create a series of calibration standards by spiking a blank matrix (e.g., plasma) with varying concentrations of the analyte stock solution.

-

Add a fixed volume of the IS stock solution to each calibration standard and vortex.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of each calibrator or unknown sample, add 10 µL of the IS solution.

-

Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or hexane).

-

Vortex vigorously for 2 minutes to extract the analyte and IS into the organic layer.

-

Centrifuge at 5000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean vial for analysis.

-

-

GC-MS Analysis:

-

GC Column: Use a non-polar column suitable for volatile compounds (e.g., DB-1 or HP-5ms).

-

Injection: Inject 1 µL of the extracted sample.

-

Oven Program: Start at 40°C, hold for 1 minute, then ramp to 200°C at 20°C/min.

-

MS Method: Operate in Selected Ion Monitoring (SIM) mode.

-

Monitor m/z 85 for the unlabeled 1-bromohexane.

-

Monitor m/z 89 for the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte (A_analyte) and the internal standard (A_IS) in each chromatogram.

-

Calculate the Area Ratio (A_analyte / A_IS).

-

Construct a calibration curve by plotting the Area Ratio against the known concentration of the analyte in the standards.

-

Determine the concentration of the unknown samples by interpolating their Area Ratios on the calibration curve.

-

Diagram 3: GC-MS Quantitative Analysis Workflow.

Mechanistic Studies in Metabolism

1-Bromohexane and other alkyl halides can undergo metabolism via cytochrome P450-mediated oxidation or conjugation with glutathione. Using 1-Bromohexane-1,1,2,2-d4 as a tracer allows researchers to follow the metabolic fate of the hexyl moiety. By analyzing metabolites with mass spectrometry, one can determine if the C-D bonds remain intact, providing insight into which positions on the alkyl chain are susceptible to metabolic attack.

Conclusion

1-Bromohexane-1,1,2,2-d4 is more than just a heavier version of its parent compound; it is a precision tool for the modern drug development scientist. Its strategic deuterium labeling provides a robust and reliable internal standard for accurate quantification, a critical requirement for pharmacokinetic and bioequivalence studies. Furthermore, it serves as a valuable mechanistic probe to investigate the metabolic stability and pathways of alkyl-containing xenobiotics. The well-defined synthesis and clear analytical signatures of this compound ensure its trustworthiness and utility in generating high-quality, reproducible data, thereby accelerating the journey from drug candidate to clinical reality.

References

-

Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International journal of environmental research and public health, 9(11), 4033–4055. Available at: [Link]

-

Bradshaw, C. W., Lalonde, J. J., & Wong, C. H. (1992). Enzymatic synthesis of (R) and (S) 1-deuterohexanol. Applied biochemistry and biotechnology, 33(1), 15–24. Available at: [Link]

-

Chemical Communications (RSC Publishing). Organocatalytic α-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and natural products. Available at: [Link]

- Google Patents. US6033551A - Synthesis of metal 2-ethylhexanoates.

-

ResearchGate. The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Available at: [Link]

-

ResearchGate. Deuterated compounds and deuteration with D2O as the deuterium source. EWG=electron withdrawing group. Available at: [Link]

-

ResearchGate. Synthesis of α-Deuterioalcohols by Single-Electron Umpolung Reductive Deuteration of Carbonyls Using D2O as Deuterium Source. Available at: [Link]

-

Quick Company. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Available at: [Link]

-

University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]

-

Analytical Methods (RSC Publishing). Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. Available at: [Link]

-

China/Asia On Demand (CAOD). Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure. Available at: [Link]

-

ResearchGate. Straightforward Synthesis of Deuterated Precursors To Demonstrate the Biogenesis of Aromatic Thiols In Wine. Available at: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

National Institutes of Health (NIH). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Available at: [Link]

-

Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

-

MDPI. Synthesis of 1-Hexanol/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings. Available at: [Link]

-

MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for Ethyl hexanoate (HMDB0040209). Available at: [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of "Perdeuterated" Solvents. Available at: [Link]

-

Reddit. LiAlH4 reduction of an Ester. Available at: [Link]

-

PubMed. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Available at: [Link]

-

YouTube. 07 10 Reduction of Esters with LiAlH4 default. Available at: [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available at: [Link]

-

PubChem. Ethyl hexanoate. Available at: [Link]

-